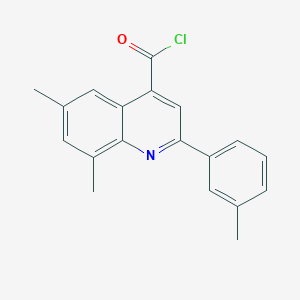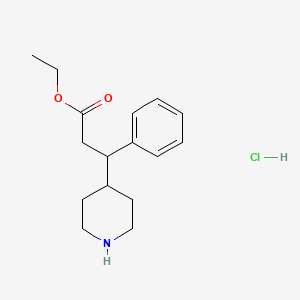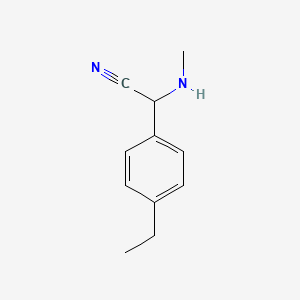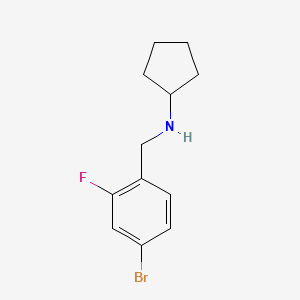
6,8-二甲基-2-(3-甲基苯基)喹啉-4-酰氯
描述
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride (6,8-DMQ-4-CC) is a chemical compound that belongs to a family of quinoline derivatives. It has a wide range of applications in scientific research, such as its use as a reagent in organic synthesis, and its potential use in drug discovery. This article will discuss the synthesis method of 6,8-DMQ-4-CC, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for its use.
科学研究应用
Antimalarial Activity
Quinoline derivatives have been found to have potent antimalarial activity . They form the basis for a number of antimalarial drugs, including chloroquine and mefloquine. The quinoline ring is thought to interfere with the heme detoxification process in the malaria parasite, leading to its death .
Anticancer Activity
Quinoline derivatives have shown promise in the field of oncology . They have been found to inhibit the growth of various types of cancer cells in vitro. The exact mechanism of action is not fully understood, but it is thought that the quinoline ring may interfere with DNA replication or protein synthesis in cancer cells .
Antibacterial Activity
Quinoline derivatives have been found to have antibacterial activity . They have been shown to inhibit the growth of a variety of bacteria, including both Gram-positive and Gram-negative species. The quinoline ring is thought to interfere with bacterial cell wall synthesis, leading to cell death .
Antifungal Activity
Quinoline derivatives also have antifungal properties . They have been shown to inhibit the growth of various types of fungi, including Candida species. The mechanism of action is not fully understood, but it may involve disruption of fungal cell membranes .
Anti-Inflammatory Activity
Some quinoline derivatives have been found to have anti-inflammatory activity . They have been shown to reduce inflammation in animal models of diseases such as arthritis. The mechanism of action is thought to involve inhibition of pro-inflammatory cytokines .
Cardiovascular Activity
Quinoline derivatives have been found to have cardiovascular activity . They have been shown to reduce blood pressure and heart rate in animal models. The mechanism of action is not fully understood, but it may involve inhibition of calcium channels in the heart .
属性
IUPAC Name |
6,8-dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-5-4-6-14(8-11)17-10-16(19(20)22)15-9-12(2)7-13(3)18(15)21-17/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNHJPUYRMHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)






![Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate](/img/structure/B1452651.png)



![4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid](/img/structure/B1452659.png)